(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidin-1-yl)methanone
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Overview
Description
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Piperidine Moiety: The next step involves the introduction of the 3-methylpiperidino group. This is typically done by reacting the pyrazole intermediate with 3-methylpiperidine in the presence of a suitable catalyst.
Formation of the Methanone Group: The final step involves the formation of the methanone group, which can be achieved by reacting the intermediate with a carbonyl source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development for various therapeutic areas.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Inhibiting or Activating Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)ethanone: Similar structure with an ethanone group instead of methanone.
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)propanone: Similar structure with a propanone group instead of methanone.
Uniqueness
Structural Features: The presence of both the pyrazole and piperidine moieties in the same molecule provides unique chemical and biological properties.
Reactivity: The compound’s reactivity towards various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18ClN3O/c1-8-5-4-6-16(7-8)12(17)11-10(13)9(2)15(3)14-11/h8H,4-7H2,1-3H3 |
InChI Key |
RDVGNZQXGGRJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C(=C2Cl)C)C |
Origin of Product |
United States |
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